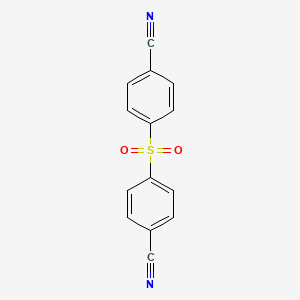
Benzonitrile, 4,4'-sulfonyldi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4,4’-sulfonyldi-: is an organic compound with the molecular formula C₁₄H₈N₂O₂S and a molecular weight of 268.291 g/mol . . This compound is characterized by the presence of two benzonitrile groups connected by a sulfonyl group, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile, 4,4’-sulfonyldi- can be synthesized through the cyanation of benzene halides or the reaction of benzoic acid derivatives with sulfonyl chlorides.
Green Synthesis: Recent advancements have introduced green synthesis methods using ionic liquids as recycling agents.
Industrial Production Methods: Industrial production of benzonitrile, 4,4’-sulfonyldi- typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts has improved the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4,4’-sulfonyldi- can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The compound can participate in substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide or cuprous cyanide are employed in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 4,4’-sulfonyldi- is used as a precursor in the synthesis of complex organic molecules and coordination complexes with transition metals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds and pharmaceuticals .
Medicine: The compound is explored for its potential in drug development, particularly in the design of molecules with specific biological activities .
Industry: Industrially, benzonitrile, 4,4’-sulfonyldi- is utilized in the production of advanced coatings, dyes, and polymers .
Mechanism of Action
The mechanism of action of benzonitrile, 4,4’-sulfonyldi- involves its interaction with molecular targets through its nitrile and sulfonyl groups. These functional groups enable the compound to form coordination complexes with metals and participate in various chemical reactions. The pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4,4’-Sulfonyldiphenol: Contains a sulfonyl group connecting two phenol groups.
Uniqueness: Benzonitrile, 4,4’-sulfonyldi- is unique due to the presence of two benzonitrile groups connected by a sulfonyl group, which imparts distinct chemical properties and reactivity. This structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
6461-99-0 |
|---|---|
Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(4-cyanophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-8H |
InChI Key |
MZKBKRFSDLTYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















